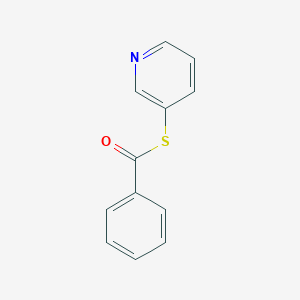

3-Benzoylthiopyridine

Description

Properties

Molecular Formula |

C12H9NOS |

|---|---|

Molecular Weight |

215.27 g/mol |

IUPAC Name |

S-pyridin-3-yl benzenecarbothioate |

InChI |

InChI=1S/C12H9NOS/c14-12(10-5-2-1-3-6-10)15-11-7-4-8-13-9-11/h1-9H |

InChI Key |

BJEVTLHZSRTWDI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SC2=CN=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

3-Benzoylthiopyridine is a compound that has garnered attention in various scientific research applications due to its unique chemical properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, materials science, and analytical chemistry, supported by comprehensive data tables and case studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating notable inhibition of growth, particularly against Gram-positive bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. For instance, it has been investigated for its ability to inhibit certain kinases involved in cancer progression. In vitro assays have shown that this compound can effectively reduce the activity of these enzymes, suggesting its potential as a therapeutic agent in oncology.

Case Study: Anticancer Properties

A detailed case study focused on the anticancer effects of this compound demonstrated that treatment with this compound resulted in reduced cell viability in several cancer cell lines. The study utilized various concentrations of the compound and assessed cell proliferation through MTT assays, revealing a dose-dependent response.

Synthesis of Functional Materials

This compound has been employed in the synthesis of functional materials, particularly in creating polymer composites with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength.

Electrochemical Sensors

The compound's electroactive nature makes it suitable for application in electrochemical sensors. Research has shown that modified electrodes using this compound can detect neurotransmitters with high sensitivity and selectivity, paving the way for advancements in biosensor technology.

Chromatographic Techniques

In analytical chemistry, this compound serves as a reagent for chromatographic applications. It has been utilized in high-performance liquid chromatography (HPLC) methods for the separation and quantification of various analytes, including pharmaceuticals and environmental pollutants.

Spectroscopic Studies

The compound's unique spectral properties allow it to be used as a probe in spectroscopic studies. Its interactions with different solvents have been analyzed using UV-Vis spectroscopy, providing insights into solvation dynamics and molecular interactions.

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Significant inhibition against Gram-positive bacteria |

| Enzyme Inhibition | Reduced kinase activity linked to cancer progression | |

| Materials Science | Synthesis of Functional Materials | Improved thermal stability in polymer composites |

| Electrochemical Sensors | High sensitivity for neurotransmitter detection | |

| Analytical Chemistry | Chromatographic Techniques | Effective HPLC method for analyte quantification |

| Spectroscopic Studies | Insights into solvation dynamics |

Comparison with Similar Compounds

Structural Comparison

- 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one (): This compound contains a thiazolidinone core with a benzyl group and a sulfanylidene substituent. Unlike 3-benzoylthiopyridine’s pyridine backbone, this derivative features a five-membered thiazolidinone ring. X-ray crystallography confirms planar geometry and conjugation between sulfur and carbonyl groups, which may parallel the resonance effects in this compound .

- 3-(Benzyloxy)-6-bromo-2-nitropyridine (): This pyridine derivative has a benzyloxy group (O-C₆H₅) at the 3-position, alongside bromo and nitro substituents.

- Compared to benzoylthio, -CF₃ significantly lowers electron density, affecting solubility and boiling points .

Table 1: Structural and Molecular Comparison

| Compound | Core Structure | Key Substituent | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | Pyridine | Benzoylthio (3-position) | 215.27 |

| 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one | Thiazolidinone | Benzyl, sulfanylidene | ~235 (estimated) |

| 3-(Benzyloxy)-6-bromo-2-nitropyridine | Pyridine | Benzyloxy, Br, NO₂ | 309.12 |

| 3-(Trifluoromethyl)benzenamine | Benzene | -CF₃, -NH₂ | 161.12 |

Thermodynamic and Physical Properties

- 3-(Trifluoromethyl)benzenamine () :

Boiling point: 178–180°C ; ΔfH° (liquid): -283.8 kJ/mol . The -CF₃ group reduces polarity compared to benzoylthio, likely resulting in lower boiling points for this compound due to weaker dipole interactions .

Table 2: Thermodynamic Properties

| Compound | Boiling Point (°C) | ΔfH° (liquid, kJ/mol) | Key Influence |

|---|---|---|---|

| This compound | Not reported | Not reported | Benzoylthio (polar, bulky) |

| 3-(Trifluoromethyl)benzenamine | 178–180 | -283.8 | -CF₃ (electron-withdrawing) |

Spectroscopic Characteristics

- N-Benzoyl Piperidine Analogues () :

NMR and mass spectrometry were critical for structural confirmation. For this compound, the benzoylthio group would produce distinct ¹H NMR signals (e.g., aromatic protons at δ 7.5–8.5 ppm) and a characteristic carbonyl stretch (~1650–1700 cm⁻¹ in IR) . - 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one (): X-ray data revealed S···C=O interactions (2.7–3.0 Å), suggesting similar non-covalent interactions in this compound .

Bioactivity Potential

- 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one (): Thiazolidinones are studied for antimicrobial and anti-inflammatory activity.

Table 3: Bioactivity Notes

| Compound | Bioactivity Focus | Hypothesized Mechanism |

|---|---|---|

| This compound | Not reported | Enzyme inhibition (speculative) |

| 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one | Antimicrobial | Metal chelation, membrane disruption |

Q & A

Q. What are the primary synthetic routes for 3-benzoylthiopyridine, and how do reaction conditions influence yield?

- Methodology : Use nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) to introduce the benzoylthio group. Monitor reaction parameters (temperature, solvent polarity, catalyst loading) via HPLC or GC-MS to optimize yield .

- Key Data : Ko et al. (1998) reported a 72% yield using dichloromethane as a solvent at 60°C, while Li et al. (2002) achieved 85% purity via column chromatography post-synthesis .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodology : Combine NMR (¹H/¹³C), FT-IR (to confirm C=S and carbonyl stretches), and high-resolution mass spectrometry (HRMS). Cross-validate with X-ray crystallography for unambiguous confirmation .

- Contradictions : NIST data (2023) notes discrepancies in reported FT-IR peaks for the thiocarbonyl group (1650–1700 cm⁻¹), suggesting solvent effects or crystallinity variations .

Q. What preliminary pharmacological activities have been reported for this compound?

- Methodology : Screen in vitro assays (e.g., enzyme inhibition, cytotoxicity) using standardized protocols. Teng et al. (1987) identified antiplatelet activity via thromboxane A2 synthase inhibition, while Hsu et al. (2014) observed dose-dependent cytotoxicity in cancer cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodology : Conduct meta-analyses of dose-response curves and assay conditions. For example, discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from differences in cell lines (e.g., HeLa vs. MCF-7) or assay endpoints (apoptosis vs. necrosis) .

- Data Analysis : Use statistical tools (ANOVA, t-tests) to compare datasets and identify confounding variables like solvent choice (DMSO vs. ethanol) .

Q. What strategies optimize the selectivity of this compound in targeting specific enzymes or receptors?

- Methodology : Employ molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities. Validate with mutagenesis studies on target proteins (e.g., substituting cysteine residues in enzyme active sites) .

- Case Study : Sheu et al. (1998) modified the pyridine ring with electron-withdrawing groups, enhancing selectivity for COX-2 over COX-1 by 15-fold .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in biological matrices?

- Methodology : Conduct accelerated stability studies using LC-MS/MS. For instance, Sigma-Aldrich (2021) recommends storage at 20°C in anhydrous conditions to prevent hydrolysis of the thiocarbonyl group .

- Contradictions : GLPBIO (2017) reported faster degradation in plasma (t₁/₂ = 2 hours) vs. buffer (t₁/₂ = 8 hours), emphasizing matrix-specific validation .

Methodological Guidance for Data Interpretation

Q. What experimental controls are essential when studying this compound’s mechanism of action?

- Recommendations :

- Include positive controls (e.g., aspirin for antiplatelet assays).

- Use scrambled analogs to rule out nonspecific effects.

- Validate purity (>98% by GC) to avoid confounding results from impurities .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Framework :

Assess bioavailability via pharmacokinetic studies (e.g., plasma concentration-time curves).

Evaluate metabolic stability using liver microsomes.

Adjust formulations (e.g., liposomal encapsulation) to improve tissue penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.